2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
Overview
Description
The compound “2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone” is an organic molecule that contains a bromopyridine and a fluorophenyl group. The bromopyridine group is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a bromine atom attached. The fluorophenyl group is a phenyl ring (a six-membered aromatic ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and phenyl groups), a ketone functional group (C=O), and halogen atoms (bromine and fluorine). The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The bromine atom on the pyridine ring makes it a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The ketone group could undergo reactions typical for carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense compared to compounds of similar size. The aromatic rings and the ketone group could engage in pi-pi stacking and hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
Molecular Docking and Nonlinear Optics Applications: A study by Mary et al. (2015) on a similar compound (1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) investigated its molecular structure and vibrational frequencies. The study also included HOMO-LUMO analysis and molecular docking, suggesting potential inhibitory activity against TPII, hinting at anti-neoplastic applications. The compound's role in nonlinear optics was also evaluated through first hyperpolarizability calculations (Mary et al., 2015).
Electrophilic Bromination of Ketones: Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, a process relevant for synthesizing α-bromo-alkylaryl ketones. This method could be applicable for modifying or synthesizing compounds similar to 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (Ying, 2011).
Hydrogen-bonding Patterns in Enaminones: Balderson et al. (2007) studied hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This research provides insights into the molecular interactions and structural stability of such compounds, which could be relevant for understanding the behavior of this compound (Balderson et al., 2007).
Synthesis and Antimicrobial Activity: Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, which is structurally related to the compound of interest. The antimicrobial activity of these compounds was evaluated, indicating potential applications in developing antimicrobial agents (Nagamani et al., 2018).
Synthesis of Chalcone Analogues: Curti et al. (2007) developed a new method to synthesize a variety of chalcone analogues using α-bromoketones. This synthetic approach could be relevant for synthesizing derivatives of this compound, potentially exploring their biological activity (Curti et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be tuned for specific applications by modifying its functional groups .
properties
IUPAC Name |
2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-13-8-9(5-6-16-13)7-12(17)10-1-3-11(15)4-2-10/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWVIFPZBMULPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.